N-Benzoylphenylalanine naphthyl ester

Enzyme Selectivity Serine Protease Kinetic Assay

This N-Benzoylphenylalanine naphthyl ester is the 1-naphthyl isomer, essential for colorimetric detection of cathepsin G and chymotrypsin. Unlike the common 2-naphthyl ester, this specific leaving group ensures optimized assay kinetics (kcat) and detection wavelength (λmax) for the liberated 1-naphthol. Its high lipophilicity (XLogP3-AA = 5.9) and benzoyl protecting group also distinguish it from acetyl or succinyl derivatives, impacting substrate binding (Km). Procuring this isomer is critical for replicating published protocols or developing selective, high-throughput inhibitor screens without re-validating assay parameters. Ideal for histochemical staining and fibroblast research.

Molecular Formula C26H21NO3
Molecular Weight 395.4 g/mol
CAS No. 124199-70-8
Cat. No. B051160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoylphenylalanine naphthyl ester
CAS124199-70-8
SynonymsBNPE
N-benzoyl-DL-phenylalanine naphthyl ester
N-benzoylphenylalanine naphthyl este
Molecular FormulaC26H21NO3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H21NO3/c28-25(21-13-5-2-6-14-21)27-23(18-19-10-3-1-4-11-19)26(29)30-24-17-9-15-20-12-7-8-16-22(20)24/h1-17,23H,18H2,(H,27,28)
InChIKeyZQXYCKKORALUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoylphenylalanine Naphthyl Ester (CAS 124199-70-8): A Chymotrypsin-Like Protease Substrate for Biochemical Assays


N-Benzoylphenylalanine naphthyl ester (CAS 124199-70-8, analyte code BNPE), chemically defined as naphthalen-1-yl 2-benzamido-3-phenylpropanoate, is a synthetic chromogenic substrate designed for the detection of chymotrypsin-like serine proteases, most notably cathepsin G and chymotrypsin. The compound functions via enzymatic hydrolysis of the ester bond, liberating 1-naphthol which can be quantified colorimetrically [1]. Its structure incorporates an N-terminal benzoyl protecting group and a 1-naphthyl ester leaving group, rendering it highly lipophilic (XLogP3-AA = 5.9) [2]. This specific isomeric form is distinguished from the more commonly cited 2-naphthyl ester analog, a key differentiator for specific experimental contexts where assay sensitivity or enzyme kinetics differ.

Why N-Benzoyl-DL-Phenylalanine 2-Naphthyl Ester Cannot Substitute for the 1-Naphthyl Ester in Validated Workflows


The enzymatic hydrolysis of N-benzoylphenylalanine naphthyl ester is determined by two critical structural features: the N-terminal acyl group and the isomeric form of the naphthyl leaving group. The benzoyl group imparts a specific lipophilic character that differs significantly from acetyl or succinyl derivatives, directly impacting aqueous solubility and substrate binding affinity (Km) [1]. Concurrently, the 1-naphthyl ester (alpha-isomer) is profoundly distinct from the more common 2-naphthyl ester (beta-isomer). Altering the naphthyl substitution position from the 1- to 2-position changes the electronic properties of the leaving group, which directly affects the catalytic rate (kcat) and the absorption wavelength (λmax) used for colorimetric detection, as demonstrated in analogous protease substrate systems [2]. Therefore, substituting any of these structural analogs necessitates a complete re-validation of the assay's kinetic parameters and detection sensitivity, and data obtained with the 2-naphthyl isomer cannot be directly extrapolated to the 1-naphthyl isomer.

Quantitative Differentiation of N-Benzoylphenylalanine 1-Naphthyl Ester for Assay Selection


Enzyme Selectivity Profile: Specificity for Chymotrypsin-Like vs. Trypsin-Like Proteases

A critical advantage of the N-benzoylphenylalanine naphthyl ester scaffold is its resistance to hydrolysis by trypsin-like proteases, a property that reduces background signal in complex biological samples. While confirming this for the benzoyl derivative, research on the closely related beta-naphthyl ester analogs demonstrated that these substrates are 'not or only slightly hydrolyzed by other proteinases like elastases, kininogenases, e.g. kallikrein, plasmin, thrombin and trypsin' [1]. This class-level selectivity is essential for accurately attributing esterase activity to chymotrypsin or cathepsin G targets.

Enzyme Selectivity Serine Protease Kinetic Assay

Aqueous Solubility Limitation vs. Next-Generation Carboxyacyl Analogs

Procurement decisions for chromogenic substrates often require balancing lipophilicity with aqueous solubility. Patent literature explicitly highlights that simple beta-naphthyl esters of acetyl- and benzoyl-phenylalanine are 'very lipophilic and homogeneous solutions can scarcely be obtained' [1]. This led to the development of more soluble substrates like Succinyl-Phe-ONap, which showed a 4.2-fold increase in sensitivity for chymotrypsin over Bz-Tyr-OEt at 328.5 nm [2]. Consequently, N-Benzoylphenylalanine naphthyl ester, with a calculated XLogP3-AA of 5.9 [3], occupies a niche where high lipophilicity is desirable for certain extraction protocols but is disadvantageous for direct aqueous-phase continuous assays without detergents.

Aqueous Solubility Assay Linearity Substrate Development

Functional Role in Cellular Protease Detection: Fibroblast Neutral Cathepsin Activity

The specific 1-naphthyl ester isomer has been directly utilized to identify a neutral cathepsin activity produced by human fibroblasts. In one study, activity against this specific substrate was found, and the degradation was completely inhibitable by phenylmethylsulfonyl fluoride (PMSF), a classic serine protease inhibitor . This contrasts with the elastase-like activity in the same study, which was attributed to metalloproteinases. The ability to use this substrate to pinpoint PMSF-sensitive cathepsin activity in a cellular context highlights its research relevance, which may not be replicated by metalloproteinase-targeting ester substrates.

Cell Biology Cathepsin Detection Inhibitor Profiling

Optimal Use Cases for Procuring N-Benzoylphenylalanine 1-Naphthyl Ester


Histochemical and Cytochemical Localization of Cathepsin G Activity

The selectivity of the compound for cathepsin G over other serine proteases, as evidenced by class-level inference [1], makes it a superior choice for histochemical staining protocols. Researchers can use this substrate to specifically visualize cathepsin G activity in tissue sections or granulocytes without the confounding signal from trypsin or plasmin, which would occur with less selective ester substrates.

In Vitro Inhibitor Screening for Cathepsin G and Chymotrypsin

The benzoyl-naphthyl ester scaffold is a known target for chymotrypsin-like enzymes. Its use in continuous or discontinuous colorimetric assays allows for high-throughput screening of potential therapeutic inhibitors [2]. Procuring this specific isomeric form is crucial if literature protocols have optimized detection wavelengths and stopping reagent concentrations for the 1-naphthol product.

Differentiation of Protease Classes in Cell Biology Research

As applied in fibroblast research , this substrate can be used in combination with other class-specific substrates (e.g., substrates for metalloproteinases or trypsin-like enzymes) to parse out the contribution of different protease families in a single biological sample. Its PMSF-sensitive degradation profile makes it a reliable marker for serine protease activity.

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